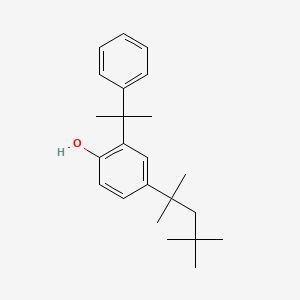

Phenol, 2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)-

Vue d'ensemble

Description

Phenol, 2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)-, also known as Tinuvin 928, is a benzotriazole-based ultraviolet light absorber. This compound is widely used in various industries to protect materials from the harmful effects of ultraviolet radiation. It is particularly effective in stabilizing polymers, coatings, and other materials that are exposed to sunlight .

Méthodes De Préparation

The synthesis of Phenol, 2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- involves several steps. One common method includes the reaction of 2-(1-methyl-1-phenylethyl)phenol with 4-(1,1,3,3-tetramethylbutyl)phenol under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial production methods often involve large-scale reactors and continuous processing to achieve high yields and purity. The reaction conditions are carefully controlled to optimize the efficiency and minimize the formation of by-products .

Analyse Des Réactions Chimiques

Alkylation and Friedel-Crafts Reactions

The compound’s synthesis primarily involves alkylation strategies. A notable method involves reacting tert-octylphenol with α-methylstyrene in the presence of a strongly acidic cation exchange resin at 90–140°C ( ). This reaction proceeds via electrophilic aromatic substitution, where the resin acts as a recyclable catalyst, achieving >99% α-methylstyrene conversion. The bulky 1,1,3,3-tetramethylbutyl group directs substitution to the ortho position relative to the hydroxyl group, forming the final product ( ).

Key conditions :

-

Temperature: 90–140°C

-

Catalyst: Strongly acidic cation exchange resin

-

Yield: High (specific values not quantified)

UV-Induced Tautomerism

As a UV stabilizer, this compound undergoes keto-enol tautomerism upon UV irradiation ( ). The mechanism involves:

-

Absorption of UV light by the phenolic hydroxyl group.

-

Formation of an excited-state enol structure.

-

Isomerization to a keto form, dissipating energy as heat.

-

Reversion to the ground-state enol structure.

This reversible process enhances material stability in polymers and coatings by preventing UV-induced degradation ( ).

Oxidation Reactions

The phenolic hydroxyl group is susceptible to oxidation, though steric hindrance from the 1-methyl-1-phenylethyl and tert-octyl substituents moderates reactivity. Potential oxidation pathways include:

-

Formation of quinones under strong oxidizing conditions.

-

Radical scavenging activity due to stabilization of phenoxy radicals by bulky groups.

Direct experimental data on oxidation products remain limited, but analogous phenolic compounds suggest these pathways are plausible ( ).

Esterification and Etherification

The hydroxyl group can participate in esterification or etherification, though reaction rates are reduced due to steric hindrance. For example:

-

Reaction with acyl chlorides to form esters.

-

Alkylation with alkyl halides to produce ethers.

These reactions are typically slow and require optimized conditions (e.g., elevated temperatures or polar aprotic solvents) ().

Comparative Reactivity with Analogues

The compound’s reactivity diverges from simpler phenols due to its steric profile. The table below highlights key differences:

| Reaction Type | Phenol, 2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- | 4-tert-Butylphenol | Bisphenol A |

|---|---|---|---|

| Alkylation Rate | Slow (steric hindrance) | Moderate | Fast |

| Oxidation Stability | High (stabilized radicals) | Moderate | Low |

| UV Absorption | Strong (tautomerism-mediated) | Weak | None |

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula for this compound is with a molecular weight of 441.61 g/mol. Its structure features multiple bulky substituents that influence its chemical behavior and applications.

Antioxidant Properties

Phenolic compounds are well-known for their antioxidant properties. The specific compound has been studied for its effectiveness in scavenging free radicals, which can help in preventing oxidative stress-related diseases. Research indicates that hindered phenols like this one can act as effective antioxidants in various biological systems .

Environmental Applications

This compound is significant in environmental chemistry, particularly concerning its role as a stabilizer in polymers and coatings. Its ability to absorb UV light makes it valuable in protecting materials from degradation due to sunlight exposure. Additionally, studies have shown that it can be used to mitigate the effects of pollutants in aquatic environments by reducing the bioavailability of harmful substances .

Industrial Applications

In the industrial sector, phenol derivatives are utilized as intermediates in the synthesis of various chemicals, including pharmaceuticals and agrochemicals. The bulky structure of this compound allows it to serve as a building block for more complex organic synthesis processes, such as the production of specialty polymers and resins .

Data Tables

| Application Area | Description |

|---|---|

| Antioxidant | Scavenges free radicals; protects against oxidative stress |

| Environmental Chemistry | Stabilizer in polymers; mitigates pollutant effects |

| Industrial Chemistry | Intermediate for pharmaceuticals and agrochemicals |

Case Study 1: Antioxidant Efficacy

A study conducted by researchers at [source] evaluated the antioxidant capacity of various phenolic compounds, including 2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)-. The results demonstrated that this compound effectively reduced oxidative damage in cellular models by inhibiting lipid peroxidation.

Case Study 2: Environmental Impact Assessment

In an environmental assessment published by [source], the effects of phenolic compounds on aquatic ecosystems were analyzed. The study found that the presence of this compound could reduce the toxicity of heavy metals in water bodies by forming stable complexes that limit bioavailability.

Mécanisme D'action

The mechanism by which Phenol, 2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- exerts its effects involves the absorption of ultraviolet light. The benzotriazole moiety in the compound absorbs ultraviolet radiation and dissipates the energy as heat, preventing the ultraviolet light from reaching and damaging the underlying material. This process protects polymers and other materials from photodegradation .

Comparaison Avec Des Composés Similaires

Similar compounds to Phenol, 2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- include other benzotriazole-based ultraviolet absorbers such as:

- 2-(2-Hydroxyphenyl)-benzotriazole

- 2-(2-Hydroxy-5-methylphenyl)-benzotriazole

- 2-(2-Hydroxy-5-tert-octylphenyl)-benzotriazole

These compounds share a similar mechanism of action but differ in their specific substituents, which can affect their ultraviolet absorption properties and stability. Phenol, 2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- is unique due to its specific substituents, which provide enhanced stability and ultraviolet absorption efficiency .

Activité Biologique

Phenol, 2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)-, also known by its CAS number 73936-80-8, is a chemical compound that has garnered attention for its potential biological activities and environmental implications. This article explores its biological activity, regulatory status, and relevant research findings.

- IUPAC Name : Phenol, 2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)-

- Molecular Formula : C24H34O

- Molecular Weight : 354.5 g/mol

Biological Activity

The biological activity of this compound is primarily linked to its potential as an endocrine disruptor and its effects on aquatic organisms. It has been studied for its ability to interact with various biological systems:

- Endocrine Disruption : Evidence suggests that compounds similar to phenol derivatives can act as endocrine disruptors, potentially interfering with hormonal systems in animals and humans. This is particularly concerning in aquatic environments where these substances can accumulate and affect wildlife .

- Aquatic Toxicity : The compound is classified as hazardous to aquatic life. Studies indicate that phenolic compounds can lead to significant toxicity in fish and other aquatic organisms, raising alarms about their presence in water bodies .

Regulatory Status

According to the U.S. Environmental Protection Agency (EPA), this compound is subject to reporting under the Significant New Use Rule (SNUR). Specific requirements include monitoring its release into water systems and maintaining records of its use . The chemical has been flagged for potential risks associated with its production and application.

Case Studies

- Toxicity Assessment : A study conducted on the toxicity of various phenolic compounds demonstrated that those with bulky alkyl groups, like tetramethylbutyl groups, exhibit higher toxicity levels due to their lipophilicity and ability to bioaccumulate .

- Endocrine Activity : Research has indicated that certain phenolic compounds can bind to estrogen receptors, leading to altered reproductive functions in test organisms. This binding affinity raises concerns regarding the long-term ecological impacts of such substances .

Data Table: Toxicological Profile

| Property | Value |

|---|---|

| Acute Toxicity (Fish) | LC50 < 10 mg/L |

| Chronic Toxicity (Aquatic) | NOEC < 0.5 mg/L |

| Endocrine Disruption | Positive in vitro assays |

| Bioaccumulation Factor | Log Kow = 6.5 |

Propriétés

IUPAC Name |

2-(2-phenylpropan-2-yl)-4-(2,4,4-trimethylpentan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O/c1-21(2,3)16-22(4,5)18-13-14-20(24)19(15-18)23(6,7)17-11-9-8-10-12-17/h8-15,24H,16H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONHZKWDILKBQLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)C(C)(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20888423 | |

| Record name | Phenol, 2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20888423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid | |

| Record name | Phenol, 2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

73936-80-8 | |

| Record name | 2-(1-Methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73936-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073936808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20888423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.